molecular formula C8H18NaO3PS B3395897 Phosphorothioic acid, O,O-bis(2-methylpropyl) ester, sodium salt CAS No. 53378-52-2

Phosphorothioic acid, O,O-bis(2-methylpropyl) ester, sodium salt

Cat. No.: B3395897
CAS No.: 53378-52-2
M. Wt: 248.26 g/mol
InChI Key: VVTVDXPOGQYVFX-UHFFFAOYSA-M
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Description

Phosphorothioic acid, O,O-bis(2-methylpropyl) ester, sodium salt is a chemical compound with the molecular formula C8H18NaO3PS. It is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its role in separation science techniques, particularly in High-Performance Liquid Chromatography (HPLC).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphorothioic acid, O,O-bis(2-methylpropyl) ester, sodium salt typically involves the reaction of phosphorothioic acid with 2-methylpropyl alcohol in the presence of a sodium base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:

Phosphorothioic acid+2-methylpropyl alcohol+sodium basePhosphorothioic acid, O,O-bis(2-methylpropyl) ester, sodium salt\text{Phosphorothioic acid} + 2 \text{-methylpropyl alcohol} + \text{sodium base} \rightarrow \text{this compound} Phosphorothioic acid+2-methylpropyl alcohol+sodium base→Phosphorothioic acid, O,O-bis(2-methylpropyl) ester, sodium salt

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the careful control of reactant concentrations, temperature, and pressure to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, O,O-bis(2-methylpropyl) ester, sodium salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphorothioic acid derivatives.

    Reduction: It can be reduced to form phosphorothioic acid and its related compounds.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium or platinum.

Major Products Formed

The major products formed from these reactions include various phosphorothioic acid derivatives, which have applications in different chemical processes.

Scientific Research Applications

Phosphorothioic acid, O,O-bis(2-methylpropyl) ester, sodium salt is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Employed in biochemical assays and enzyme studies.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of lubricants, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phosphorothioic acid, O,O-bis(2-methylpropyl) ester, sodium salt involves its interaction with specific molecular targets. It acts by binding to enzymes and altering their activity, which can affect various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Phosphorodithioic acid, O,O-bis(2-methylpropyl) ester, sodium salt
  • Phosphorothioic acid, O,O-diethyl ester, sodium salt
  • Phosphorothioic acid, O,O-dibutyl ester, sodium salt

Uniqueness

Phosphorothioic acid, O,O-bis(2-methylpropyl) ester, sodium salt is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise chemical interactions and stability.

Properties

IUPAC Name

sodium;bis(2-methylpropoxy)-oxido-sulfanylidene-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19O3PS.Na/c1-7(2)5-10-12(9,13)11-6-8(3)4;/h7-8H,5-6H2,1-4H3,(H,9,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTVDXPOGQYVFX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COP(=S)([O-])OCC(C)C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18NaO3PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7068847
Record name Isobutyl sodium phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7068847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Phosphorothioic acid, O,O-bis(2-methylpropyl) ester, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

53378-52-2
Record name Phosphorothioic acid, O,O-bis(2-methylpropyl) ester, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053378522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorothioic acid, O,O-bis(2-methylpropyl) ester, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isobutyl sodium phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7068847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Phosphorothioic acid, O,O-bis(2-methylpropyl) ester, sodium salt

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